N-cyclohexyl-3-iodobenzamide molecular weight and exact mass
N-cyclohexyl-3-iodobenzamide molecular weight and exact mass
An In-Depth Technical Guide to N-cyclohexyl-3-iodobenzamide: Molecular Weight, Exact Mass, and Characterization
Executive Summary
This technical guide provides a comprehensive overview of N-cyclohexyl-3-iodobenzamide, a halogenated aromatic amide with potential applications in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, including a detailed analysis of its molecular weight and exact mass. This document outlines a robust synthetic methodology and a multi-faceted analytical workflow for the structural elucidation and quality control of the compound. The protocols described herein are designed to serve as a self-validating system, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
Introduction
N-cyclohexyl-3-iodobenzamide belongs to the benzamide class of organic compounds, characterized by a benzene ring attached to an amide functional group. The specific substitution pattern—a cyclohexyl group on the amide nitrogen and an iodine atom at the meta-position (position 3) of the benzene ring—confers distinct chemical properties that are of interest for various research applications. The presence of the iodine atom, a heavy halogen, significantly influences the molecule's mass and provides a reactive handle for further chemical modifications, such as cross-coupling reactions. Understanding the precise mass and structural characteristics of this molecule is the foundational first step for any subsequent research or development endeavor.
Core Physicochemical Properties
The identity and purity of a chemical compound are fundamentally defined by its physicochemical properties. For N-cyclohexyl-3-iodobenzamide, the most critical identifiers are its molecular weight and exact mass, which are determined by its elemental composition.
Molecular Formula and Mass
The chemical formula for N-cyclohexyl-3-iodobenzamide is C₁₃H₁₆INO.[1] Based on this composition, we can define two crucial mass values:
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Molecular Weight (Average Mass): This value is calculated using the weighted average of the natural abundances of all isotopes for each element. It is the value typically used for stoichiometric calculations in the laboratory (e.g., weighing out reagents for a reaction).
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Exact Mass (Monoisotopic Mass): This value is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹²⁷I). This is the value observed in high-resolution mass spectrometry (HRMS), which provides a highly accurate confirmation of a compound's elemental composition.
The key mass-related data for N-cyclohexyl-3-iodobenzamide are summarized in the table below.
| Property | Value | Source / Method |
| Chemical Formula | C₁₃H₁₆INO | Merck[1] |
| CAS Number | 313976-31-7 | MilliporeSigma |
| Molecular Weight | 329.18 g/mol | MilliporeSigma, Merck[1] |
| Exact Mass | 329.0277 Da | Calculated |
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Expert Insight: The distinction between molecular weight and exact mass is critical. While the molecular weight of 329.18 g/mol is used for macroscopic measurements, the exact mass of 329.0277 Da is the theoretical value that would be experimentally verified using HRMS to confirm the elemental formula C₁₃H₁₆INO. A measured mass within a few parts per million (ppm) of this theoretical value provides high confidence in the compound's identity.
Synthesis and Purification
While a specific protocol for N-cyclohexyl-3-iodobenzamide is not widely published, a reliable synthesis can be designed based on standard amide coupling reactions, analogous to the synthesis of similar N-cyclohexylbenzamides.[2] The most direct approach is the acylation of cyclohexylamine with a derivative of 3-iodobenzoic acid.
Proposed Synthetic Workflow
The logical workflow begins with the activation of 3-iodobenzoic acid to a more reactive species, such as an acyl chloride, which then readily reacts with cyclohexylamine.
Caption: Proposed synthetic workflow for N-cyclohexyl-3-iodobenzamide.
Step-by-Step Experimental Protocol
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Acyl Chloride Formation: To a round-bottom flask, add 3-iodobenzoic acid (1.0 eq). Add thionyl chloride (SOCl₂, ~3.0 eq) in excess and reflux the mixture for 2-3 hours until the evolution of gas (HCl, SO₂) ceases. The excess thionyl chloride can be removed under reduced pressure to yield crude 3-iodobenzoyl chloride.
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Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acyl chlorides. The acyl chloride is significantly more electrophilic than the parent carboxylic acid, making it highly reactive towards nucleophiles like amines.
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Amide Coupling: Dissolve the crude 3-iodobenzoyl chloride in an inert aprotic solvent such as dichloromethane (DCM). Cool the solution in an ice bath. In a separate flask, dissolve cyclohexylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM. Add the amine solution dropwise to the acyl chloride solution.
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Causality: The reaction is performed at 0°C to control the exothermicity. Triethylamine is added to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the cyclohexylamine reactant.
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Workup and Purification: After the reaction is complete (monitored by TLC), wash the organic layer sequentially with dilute HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any unreacted 3-iodobenzoic acid), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Final Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Structural Elucidation and Quality Control
A multi-technique approach is required to unambiguously confirm the structure and assess the purity of the synthesized N-cyclohexyl-3-iodobenzamide. This workflow ensures a self-validating system where data from each analysis corroborates the others.[3]
Caption: Experimental workflow for spectroscopic characterization.
Mass Spectrometry (MS)
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Objective: To confirm the molecular weight and elemental formula.
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Methodology: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) in positive ion mode is ideal.[3]
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Prepare a dilute solution (~0.1 mg/mL) of the sample in methanol or acetonitrile.
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Infuse the solution into the ESI source.
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Acquire the spectrum and look for the protonated molecular ion, [M+H]⁺.
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Expected Result: The analysis should reveal a prominent ion peak at m/z 329.0277 + 1.0078 = 330.0355 . The isotopic pattern characteristic of a single iodine atom should also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.
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Methodology: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
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¹H NMR: Will show distinct signals for the aromatic protons, the cyclohexyl protons, and the N-H proton. The aromatic protons will appear in the δ 7-8 ppm region, while the cyclohexyl protons will be in the δ 1-4 ppm range. The N-H proton will likely be a broad signal.
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¹³C NMR: Will show the expected 13 carbon signals (some may overlap). The carbonyl carbon will be downfield (~165-170 ppm), aromatic carbons between ~120-140 ppm, and the aliphatic cyclohexyl carbons upfield (~25-55 ppm).
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2D NMR (COSY, HSQC): These experiments are used to definitively assign which protons are attached to which carbons and to confirm the connectivity of adjacent protons.
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Infrared (IR) Spectroscopy
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Objective: To identify key functional groups present in the molecule.
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Methodology: The sample can be analyzed as a solid (using an ATR attachment) or as a KBr pellet.
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Expected Result:
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N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹ .
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C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
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C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1660 cm⁻¹ .
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N-H Bend (Amide II): A strong band around 1540 cm⁻¹ .
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Conclusion
N-cyclohexyl-3-iodobenzamide is a well-defined chemical entity with a molecular weight of 329.18 g/mol and a theoretical exact mass of 329.0277 Da.[1] Its synthesis can be reliably achieved through standard amide coupling procedures. The rigorous, multi-technique analytical workflow presented in this guide, combining mass spectrometry, NMR, and IR spectroscopy, provides a robust framework for its unambiguous structural confirmation and quality control. This foundational knowledge is essential for any researcher employing this compound in further studies.
References
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Saeed, S., et al. (2008). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2437. [Link]
